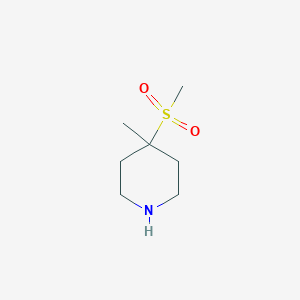

4-Methyl-4-(methylsulfonyl)piperidine

Description

Significance of Substituted Piperidine (B6355638) Scaffolds in Modern Chemical Synthesis

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in the design of biologically active molecules. rasayanjournal.co.innih.gov Its prevalence is underscored by its presence in a vast array of natural products, pharmaceuticals, and agrochemicals. The significance of substituted piperidines in modern chemical synthesis stems from several key features:

Three-Dimensionality: Unlike flat aromatic rings, the chair-like conformation of the piperidine scaffold provides a defined three-dimensional geometry. This spatial arrangement is crucial for establishing specific and high-affinity interactions with biological targets such as enzymes and receptors.

Structural Diversity: The piperidine ring can be readily functionalized at multiple positions, allowing for the creation of diverse libraries of compounds with varying steric and electronic properties. This modularity is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility, lipophilicity, and pharmacokinetic profile of a molecule.

The strategic incorporation of substituents onto the piperidine core allows for the fine-tuning of these properties, making substituted piperidines indispensable tools in the synthesis of complex molecular targets with desired biological activities.

Strategic Role of Sulfone Moieties in Organic Transformations

The sulfone group (R-SO₂-R') is a powerful and versatile functional group in organic synthesis, often described as a "chemical chameleon" due to its diverse reactivity. Its strategic importance in organic transformations can be attributed to several key characteristics:

Electron-Withdrawing Nature: The two oxygen atoms strongly withdraw electron density from the sulfur atom, which in turn influences the acidity of adjacent protons and activates neighboring functionalities towards nucleophilic attack.

Carbanion Stabilization: The sulfone group can effectively stabilize an adjacent carbanion, facilitating a wide range of carbon-carbon bond-forming reactions. This property is fundamental to many named reactions in organic chemistry.

Leaving Group Ability: The sulfonyl group can act as an excellent leaving group in substitution and elimination reactions, providing a pathway for the introduction of new functional groups.

Synthetic Intermediates: Sulfones serve as key intermediates in a variety of transformations, including the Ramberg–Bäcklund reaction for the synthesis of alkenes and the Julia olefination.

The presence of a methylsulfonyl group, as in 4-Methyl-4-(methylsulfonyl)piperidine, imparts these reactive characteristics to the piperidine scaffold, creating a bifunctional molecule with significant potential in the construction of more complex structures.

Overview of Current Research Trajectories for Complex Heterocyclic Compounds

The development of novel synthetic methodologies for the construction of complex heterocyclic compounds remains a vibrant area of chemical research. Current trajectories are largely driven by the need for efficiency, selectivity, and sustainability. Key areas of focus include:

Catalytic Methods: There is a strong emphasis on the development of new catalytic systems, particularly those based on transition metals, for the stereoselective and regioselective synthesis of heterocycles. These methods offer advantages in terms of atom economy and the ability to construct complex bonds under mild conditions.

Domino and Multicomponent Reactions: Synthetic strategies that combine multiple bond-forming events in a single operation, such as domino or multicomponent reactions, are highly sought after. These approaches significantly reduce the number of synthetic steps, purification efforts, and waste generation.

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds is a rapidly evolving field that offers a more direct and efficient way to elaborate on existing heterocyclic cores, avoiding the need for pre-functionalized starting materials.

Photoredox and Electrochemical Synthesis: The use of light and electricity as reagents in organic synthesis is gaining traction as a green and powerful tool for accessing novel reactivity and constructing challenging heterocyclic systems.

Within this landscape, the synthesis and application of molecules like this compound, which combine a key heterocyclic scaffold with a versatile functional group, are of significant interest as they provide valuable starting materials for the exploration of these modern synthetic strategies. While specific, detailed research on the direct applications of this compound in advanced organic synthesis is still emerging, its structural motifs are well-represented in the broader context of complex heterocyclic chemistry. For instance, the synthesis of related compounds such as tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate highlights the methodologies being employed to create functionalized piperidine derivatives. google.comgoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2S |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

4-methyl-4-methylsulfonylpiperidine |

InChI |

InChI=1S/C7H15NO2S/c1-7(11(2,9)10)3-5-8-6-4-7/h8H,3-6H2,1-2H3 |

InChI Key |

ZKKJUWZKVMHFFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 4 Methylsulfonyl Piperidine and Its Structural Analogs

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring from linear substrates is a versatile approach that allows for the strategic introduction of substituents. Key strategies include intramolecular cyclization reactions and the reduction of six-membered nitrogen-containing heterocycles.

Intramolecular cyclization involves the formation of a carbon-nitrogen or carbon-carbon bond in a precursor molecule that contains both the nitrogen atom and the requisite carbon chain, leading to the piperidine ring. nih.gov This strategy is powerful for controlling stereochemistry and regioselectivity. nih.gov

Radical cyclizations offer a robust method for forming carbon-carbon or carbon-nitrogen bonds under mild conditions, often tolerating a wide range of functional groups. nih.gov These reactions typically involve the generation of a radical species which then cyclizes onto a tethered unsaturated group. rsc.org

One common approach involves the generation of an α-aminoalkyl radical, which can then cyclize onto an unactivated double bond to form the polysubstituted piperidine ring. rsc.org For instance, photoredox catalysis can be employed to construct spirocyclic piperidines from linear aryl halide precursors. nih.gov In this method, a strongly reducing organic photoredox catalyst, in combination with a trialkylamine, generates an aryl radical. nih.gov This radical undergoes a regioselective cyclization followed by a hydrogen-atom transfer to yield complex spiropiperidines. nih.gov

Cobalt catalysis has also been utilized for the intramolecular cyclization of linear amino-aldehydes. nih.gov This method, developed by Bruin et al., proceeds in good yields but can sometimes be compromised by a competitive 1,5-H-transfer process that leads to a linear alkene byproduct. nih.gov Another strategy, developed by Nagib et al., employs a copper catalyst to initiate the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to generate a carbon radical that cyclizes. nih.gov

| Catalyst System | Precursor Type | Key Features | Ref. |

| Organic Photoredox Catalyst (e.g., 3DPAFIPN) / Hünig's Base | Linear aryl halides with tethered alkenes | Mild conditions, avoids toxic reagents, forms spirocyclic piperidines. | nih.gov |

| Cobalt(II) Catalyst | Linear amino-aldehydes | Good yields for various piperidines, potential for linear alkene byproduct. | nih.gov |

| Copper Catalyst | Linear amines | N-radical formation followed by 1,5-HAT and cyclization. | nih.gov |

| Tris(trimethylsilyl)silane | 7-substituted-6-aza-8-bromooct-2-enoates | Provides enhanced diastereoselectivity compared to tributyltin hydride. | organic-chemistry.org |

Electrophilic cyclization is a prominent strategy for synthesizing a variety of heterocyclic compounds, including piperidines. researchgate.net This method involves the attack of a nucleophile, typically an alkene or alkyne, on an electrophile, which simultaneously activates the system and triggers the ring-closing step. nih.gov The reaction of an N-alkenylsulfonamide with an electrophilic reagent, for example, can lead to the formation of the piperidine ring. organic-chemistry.org

A gold(I)-catalyzed oxidative amination of non-activated alkenes represents a modern approach to substituted piperidines. nih.gov This process involves the difunctionalization of a double bond, forming the N-heterocycle while concurrently introducing an oxygen-containing substituent. nih.gov Similarly, palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. organic-chemistry.org The use of a specific tridentate ligand on the palladium center is crucial to inhibit β-hydride elimination, favoring the desired hydroamination product. organic-chemistry.org

Another example is the use of an electrophilic chlorination reagent (NCS) in a palladium-catalyzed enantioselective aminochlorination of alkenes, which proceeds via a 6-endo cyclization to give access to structurally diverse 3-chloropiperidines with excellent enantioselectivity. organic-chemistry.org

Reductive hydroamination provides a direct method for piperidine synthesis by forming a C-N bond through the intramolecular addition of an amine to an unsaturated carbon-carbon bond, followed by reduction. Gharpure et al. described an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. nih.gov The reaction is initiated by acid-mediated alkyne functionalization, leading to the formation of an enamine and subsequently an iminium ion. The reduction of this intermediate yields the final piperidine product. nih.gov

This methodology's success can be influenced by the electronic nature of substituents on the aromatic ring of the substrate. While it proceeds effectively for many substrates, those with strong electron-releasing groups (like 4-OMe) may lead to hydrolyzed derivatives instead of the desired piperidine. nih.gov Conversely, substrates with strong electron-withdrawing groups may not participate in the reaction at all. nih.gov

The reduction of stable, readily available heterocyclic precursors like pyridines and piperidones is one of the most common and direct strategies for obtaining the piperidine core. dtic.mil

Catalytic hydrogenation is a fundamental and widely used process for the synthesis of piperidines from pyridines. nih.gov This method typically involves the use of a transition metal catalyst and a hydrogen source to reduce the aromatic pyridine (B92270) ring. rsc.org While effective, these reactions often require harsh conditions such as high temperatures and pressures. nih.govrsc.org

Hydrogenation of Pyridines: A variety of catalysts have been developed to improve the efficiency and mildness of pyridine hydrogenation. rsc.org Common heterogeneous catalysts include palladium on carbon, rhodium on carbon, and platinum oxide. rsc.org For instance, a heterogeneous 10% Rh/C catalyst can facilitate the complete hydrogenation of aromatic rings at 80 °C in water under 5 atm of H₂ pressure. organic-chemistry.org Glorius and colleagues developed a palladium-catalyzed hydrogenation method suitable for producing valuable fluorinated piperidines, which is effective in the presence of air and moisture. nih.gov

Homogeneous catalysts have also been employed. An iridium(III)-catalyzed ionic hydrogenation of pyridines tolerates highly reduction-sensitive groups such as nitro, azido, bromo, alkenyl, and alkynyl functionalities, expanding the accessible chemical space for multi-substituted piperidines. chemrxiv.org Another approach involves activating the pyridine as a pyridinium (B92312) salt to enhance its reducibility and prevent catalyst poisoning by the product. chemrxiv.orgdicp.ac.cn Rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture is an example of this strategy. dicp.ac.cnnih.gov

| Catalyst | Substrate | Conditions | Key Features | Ref. |

| 10% Rh/C | Pyridines | 80 °C, 5 atm H₂, water | Heterogeneous, effective for various heteroaromatics. | organic-chemistry.org |

| Palladium | Fluorinated Pyridines | - | Effective in air and moisture, produces fluorinated piperidines. | nih.gov |

| Iridium(III) Complex | Functionalized Pyridines | 50 bar H₂, TFA, MeOH | Homogeneous, tolerates reducible functional groups (nitro, bromo, etc.). | chemrxiv.org |

| Rhodium(I) Complex | Pyridinium Salts | Formic acid/triethylamine | Transfer hydrogenation, avoids catalyst poisoning. | dicp.ac.cn |

| Rh₂O₃ | Unprotected Pyridines | Mild conditions | Commercially available, broad substrate scope including functionalized pyridines. | rsc.org |

Reduction of Piperidones: Piperidones serve as valuable intermediates for the synthesis of substituted piperidines. dtic.mil For example, 4-piperidones are frequently used precursors in the synthesis of various complex molecules. dtic.mil The reduction of the ketone functionality in a piperidone to a hydroxyl group, or its complete removal, can be achieved using a variety of standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). dtic.mil This allows for the synthesis of 4-hydroxypiperidines or 4-alkyl/aryl-piperidines, which are important structural analogs.

Reductions of Piperidones and Pyridines

Chemo-selective Reducing Agent Applications

The formation of the 4,4-disubstituted piperidine scaffold often involves the reduction of a suitable precursor. Chemo-selective reducing agents are crucial in these transformations to ensure that only the desired functional group is reduced, leaving other sensitive moieties intact. A common strategy involves the reductive amination of a 4-piperidone (B1582916) derivative. In this approach, a ketone is converted to an amine through an intermediate imine.

For instance, the reductive amination of N-Boc-piperidin-4-one with an appropriate amine can be achieved using reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.netnih.gov These reagents are favored for their mildness and selectivity. For example, NaBH(OAc)₃ is particularly effective for the reductive amination of ketones and aldehydes, as it is less likely to reduce the carbonyl group directly before imine formation. nih.gov

Another potential route involves the reduction of a nitro group at the C4 position. The selective reduction of a nitroalkane to an amine in the presence of other reducible functional groups can be accomplished using various catalytic hydrogenation methods or chemical reducing agents. nih.gov For example, catalytic hydrogenation with palladium on carbon (Pd/C) or the use of reagents like tetrahydroxydiboron (B82485) [B₂(OH)₄] can effectively reduce nitro groups to amines with high chemoselectivity. nih.gov

The following table summarizes chemo-selective reducing agents applicable in the synthesis of substituted piperidines.

| Precursor Functional Group | Reducing Agent | Product Functional Group | Reference(s) |

| Ketone (in reductive amination) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Amine | researchgate.netnih.gov |

| Ketone (in reductive amination) | Sodium cyanoborohydride (NaBH₃CN) | Amine | chim.it |

| Nitro | Catalytic Hydrogenation (e.g., Pd/C) | Amine | nih.gov |

| Nitro | Tetrahydroxydiboron [B₂(OH)₄] | Amine | nih.gov |

Multi-Component Reactions for Piperidine Core Formation

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the construction of complex molecular scaffolds like the piperidine ring in a single step from three or more starting materials. researchgate.netresearchgate.net These reactions are characterized by high atom economy and the ability to generate molecular diversity rapidly. Several MCRs have been developed for the synthesis of highly functionalized piperidines.

One notable example is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.net While this typically yields dihydropyridines, subsequent reduction can afford the corresponding piperidines. Modifications of this and other MCRs can be envisioned to create a 4,4-disubstituted piperidine core.

For instance, a one-pot domino reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines can lead to highly functionalized piperidines. researchgate.net By carefully selecting the substrates, it is plausible to construct a piperidine ring with the desired substitution pattern at the C4 position. For example, the use of a β-ketoester with a methyl group at the alpha position could potentially lead to a 4-methyl substituted piperidine.

The following table provides examples of MCRs used for the synthesis of substituted piperidines.

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Heat or catalyst | 1,4-Dihydropyridine | researchgate.net |

| One-pot Domino Reaction | β-ketoester, Aromatic aldehyde, Aromatic amine | TMSI, Methanol, Room temperature | Highly functionalized piperidine | researchgate.net |

| Pseudo Five-Component Reaction | Aromatic aldehyde, Aniline, Alkyl acetoacetate | Dual-functional ionic liquid, Ethanol, Reflux | Substituted piperidine | researchgate.net |

Introduction and Elaboration of the Methylsulfonyl Functionality

The introduction of the methylsulfonyl group is a critical step in the synthesis of 4-Methyl-4-(methylsulfonyl)piperidine. This can be achieved through direct sulfonylation or by the oxidation of a precursor sulfide.

Sulfonylation typically involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. sapub.orgorganic-chemistry.org In the context of synthesizing the target molecule, a plausible precursor would be a 4-hydroxy-4-methylpiperidine derivative. However, the sulfonylation of tertiary alcohols can be challenging due to steric hindrance and the potential for elimination side reactions. nih.gov

Specialized conditions may be required to effect this transformation. For example, the use of a strong base and a highly reactive sulfonylating agent might be necessary. Alternatively, the hydroxyl group can be converted into a better leaving group, which is then displaced by a sulfinate salt.

The following table outlines general conditions for sulfonylation reactions.

| Substrate | Reagent | Base/Catalyst | Product | Reference(s) |

| Primary/Secondary Alcohol | p-Toluenesulfonyl chloride | Triethylamine | Tosylate | sapub.orgorganic-chemistry.org |

| Tertiary Alcohol | Methanesulfonyl chloride | Strong base (e.g., n-BuLi) | Mesylate | nih.gov |

| Alcohol | Sulfonyl chloride | Me₂N(CH₂)nNMe₂ | Sulfonate | organic-chemistry.org |

A more common and often more efficient method for the formation of sulfones is the oxidation of the corresponding sulfide. thieme-connect.comacsgcipr.orgorganic-chemistry.org In this approach, a 4-methyl-4-(methylthio)piperidine precursor would be synthesized first. The thioether can then be oxidized to the sulfone using a variety of oxidizing agents.

Commonly used oxidants for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgrsc.org The reaction is typically robust and high-yielding. The oxidation proceeds in two stages, first to the sulfoxide (B87167) and then to the sulfone. By using an excess of the oxidizing agent, the reaction can be driven to completion to form the desired sulfone.

The following table lists common reagents for the oxidation of sulfides to sulfones.

| Substrate | Oxidizing Agent | Conditions | Product | Reference(s) |

| Alkyl/Aryl Sulfide | Hydrogen Peroxide (H₂O₂) | MWCNTs-COOH, Room temperature | Sulfone | rsc.org |

| Alkyl/Aryl Sulfide | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to Room temperature | Sulfone | organic-chemistry.org |

| Sulfide | Urea-hydrogen peroxide, Phthalic anhydride (B1165640) | Ethyl acetate | Sulfone | organic-chemistry.org |

Stereoselective and Asymmetric Synthesis Pathways

Creating a chiral center at the C4 position of the piperidine ring, especially a quaternary one, requires stereoselective synthetic methods. This can be achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of chiral piperidines, chiral auxiliaries derived from amino acids or carbohydrates have been employed. acsgcipr.org For example, a chiral sulfinyl group can be used to direct the diastereoselective addition of a nucleophile to an imine, setting the stereochemistry of a new chiral center. nih.gov

Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to control the stereoselectivity of a reaction. This approach is often more efficient as only a substoichiometric amount of the chiral material is required. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, have been used to effect a variety of enantioselective transformations in the synthesis of piperidines. nih.gov For instance, a chiral copper catalyst has been shown to enable the enantioselective δ C-H cyanation of acyclic amines, which can then be cyclized to form chiral piperidines. nih.gov

The following table provides examples of chiral auxiliaries and catalysts used in asymmetric piperidine synthesis.

| Method | Chiral Source | Reaction Type | Stereochemical Outcome | Reference(s) |

| Chiral Auxiliary | Carbohydrate-derived (e.g., arabinopyranosylamine) | Domino Mannich-Michael reaction | High diastereoselectivity | acsgcipr.org |

| Chiral Auxiliary | Ellman's imine, Oppolzer's sultam | Diastereoselective synthesis of dipeptide isosteres | High diastereoselectivity | rsc.org |

| Asymmetric Catalysis | Chiral Copper Catalyst | Enantioselective δ C-H cyanation | High enantioselectivity | nih.gov |

| Asymmetric Catalysis | Chiral Nickel Complex | Cyclization of dialdehydes with amines | High enantioselectivity | youtube.com |

Diastereoselective and Enantioselective Approaches

Achieving stereocontrol at the C4 position of the piperidine ring is a key consideration in the synthesis of complex bioactive molecules. While no specific diastereoselective or enantioselective methods for this compound have been detailed, general principles for the synthesis of chiral 4,4-disubstituted piperidines can be applied.

One potential strategy involves the diastereoselective alkylation of a chiral, N-protected 4-(methylsulfonyl)piperidin-4-one enolate. The choice of a chiral auxiliary on the nitrogen atom could direct the approach of a methylating agent to one face of the enolate, thereby establishing the desired stereochemistry. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Alternatively, an enantioselective conjugate addition of a methyl organometallic reagent to a prochiral 4-methylene-piperidine derivative bearing the methylsulfonyl group at the 4-position could be envisioned. The use of a chiral ligand complexed to the metal of the organometallic reagent can induce facial selectivity in the addition, leading to an enantiomerically enriched product.

Furthermore, kinetic resolution of a racemic mixture of this compound could be explored. This would involve the use of a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate.

A summary of potential stereoselective approaches is presented in the table below.

| Approach | Key Transformation | Chiral Influence | Potential Outcome |

| Diastereoselective Alkylation | Alkylation of a chiral enolate | Chiral auxiliary on piperidine nitrogen | Diastereomerically enriched intermediate |

| Enantioselective Conjugate Addition | Michael addition to a 4-methylene-4-sulfonyl piperidine | Chiral ligand on organometallic reagent | Enantiomerically enriched product |

| Kinetic Resolution | Selective reaction of one enantiomer | Chiral reagent or catalyst | Separation of enantiomers |

Protecting Group Strategies in Complex Syntheses

The synthesis of complex molecules containing the this compound moiety necessitates a robust protecting group strategy to ensure chemoselectivity during various transformations. The piperidine nitrogen, being a nucleophilic and basic center, typically requires protection to prevent unwanted side reactions.

Commonly employed nitrogen protecting groups in piperidine synthesis include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is advantageous due to its stability under a wide range of non-acidic conditions and its facile removal with mild acids like trifluoroacetic acid (TFA). The Cbz group, also stable to many reagents, is typically cleaved by catalytic hydrogenation, a method that is orthogonal to the removal of many other protecting groups.

In a multi-step synthesis, the choice of protecting group is dictated by the reaction conditions of the subsequent steps. For instance, if a planned transformation involves strongly basic conditions, a Boc group would be a suitable choice. Conversely, if a reduction step using palladium on carbon is required elsewhere in the molecule, a Cbz group might be avoided to prevent premature deprotection.

The table below outlines the characteristics of commonly used protecting groups for the piperidine nitrogen.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonality |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Mild acid (e.g., TFA, HCl) | Stable to bases, hydrogenation, nucleophiles |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | Stable to acids, bases, and some reducing agents |

| Benzyl | Bn | Benzyl bromide or chloride | Catalytic hydrogenation (H₂, Pd/C) | Stable to acids, bases, and some reducing agents |

Total Synthesis and Fragment Coupling Methodologies

A plausible retrosynthetic analysis might involve disconnecting the target molecule at a bond connected to the piperidine ring, revealing a functionalized this compound derivative as a key intermediate. This intermediate could possess a reactive handle, such as a halide or a boronic ester, on the nitrogen or another position of the ring, allowing for its coupling to another part of the molecule.

Fragment coupling methodologies offer a more convergent approach. In this strategy, the this compound unit is synthesized separately and then coupled to other complex fragments. Common coupling reactions that could be employed include Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions if the piperidine fragment is appropriately functionalized. For example, an N-aryl-4-Methyl-4-(methylsulfonyl)piperidine could be synthesized via a Buchwald-Hartwig amination between an aryl halide and this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 4 Methylsulfonyl Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 4-Methyl-4-(methylsulfonyl)piperidine, including high-field ¹H, ¹³C, and ¹⁵N chemical shifts, as well as two-dimensional NMR (COSY, HMBC, HSQC) data, are not available in published literature. This information is essential for a complete analysis of the molecule's connectivity, stereochemistry, and conformational behavior in solution.

Specific chemical shift assignments for the protons, carbons, and nitrogen atom of this compound have not been reported.

Without experimental 2D NMR spectra, a detailed analysis of the scalar coupling networks (COSY) and through-bond correlations between protons and carbons (HSQC, HMBC) cannot be performed. Such an analysis would be crucial for unambiguously confirming the molecular structure and assigning the relative stereochemistry.

A conformational analysis of the piperidine (B6355638) ring of this compound, which would typically involve the interpretation of coupling constants and Nuclear Overhauser Effect (NOE) data, is not possible due to the absence of the necessary experimental NMR data.

X-ray Crystallography and Solid-State Analysis

Information regarding the single-crystal X-ray diffraction of this compound could not be found. This technique is fundamental for the precise determination of molecular geometry, bond lengths, bond angles, and the absolute configuration in the solid state.

No published single-crystal X-ray diffraction data exists for this compound.

Without a crystal structure, an analysis of the crystal packing and the identification of intermolecular interactions, such as hydrogen bonds and other supramolecular synthons, cannot be conducted.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. Co-crystallization, a technique where a target molecule is crystallized with a second component (a coformer), is often employed to modify these properties or to isolate specific crystalline forms.

While comprehensive polymorphism and co-crystallization studies specifically on this compound are not extensively documented in publicly available literature, research on closely related and more complex piperidine derivatives provides valuable insights into the potential behavior of this compound class.

For instance, a polymorph risk assessment was conducted on 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid, a derivative featuring a piperidine core. iucr.org This assessment, prompted by the observation of different crystal packings between this compound and its ethyl ester analogue, aimed to identify the likelihood of other potential polymorphic forms. iucr.org Such studies typically involve recrystallization experiments under various conditions (e.g., different solvents, temperatures, and saturation levels) to encourage the formation of new crystalline structures. The analysis of these structures, often by single-crystal X-ray diffraction, helps in understanding the intermolecular interactions, such as hydrogen bonds, that govern the crystal packing and can lead to polymorphism. iucr.org

The general approach to co-crystallization involves screening potential coformers that can interact with the target molecule through non-covalent bonds, such as hydrogen bonding or π-π stacking. core.ac.ukresearchgate.net Techniques like solvent evaporation, reaction crystallization, and grinding are used to prepare co-crystals. mdpi.commdpi.com Characterization methods including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic analysis are then used to confirm the formation of a new co-crystal phase, distinct from the individual components. researchgate.net These principles would be directly applicable to the study of this compound to explore and control its solid-state properties.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a compound's elemental formula.

For this compound, with the chemical formula C7H15NO2S, HRMS provides a precise mass that serves as a definitive confirmation of its composition. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated value is then compared against the experimentally measured mass. The close agreement between the theoretical and experimental values provides high confidence in the structural assignment.

The data below illustrates the calculated precise mass for the neutral molecule and its protonated form, which is commonly observed in electrospray ionization (ESI) mass spectrometry.

| Species | Formula | Type | Calculated Mass (Da) |

|---|---|---|---|

| [M] | C₇H₁₅NO₂S | Neutral Molecule | 177.08235 |

| [M+H]⁺ | C₇H₁₆NO₂S⁺ | Protonated Molecule | 178.08962 |

This table is interactive. Click on the headers to sort the data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying functional groups and probing the molecular structure of a compound. These methods are complementary and provide a detailed fingerprint of the molecule's vibrational modes. For this compound, the spectra would be dominated by vibrations from the piperidine ring, the methyl groups, and the sulfonyl group.

Based on data from related piperidine structures and known frequencies for sulfonyl groups, a table of expected characteristic vibrational frequencies can be compiled. nist.govresearchgate.netresearchgate.net

| Frequency Range (cm⁻¹) | Assignment | Group | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| 3350 - 3250 | N-H stretch | Piperidine | Medium | Weak |

| 2950 - 2850 | C-H stretch (aliphatic) | Piperidine ring, Methyl groups | Strong | Strong |

| 1470 - 1440 | CH₂ scissoring | Piperidine ring | Medium | Medium |

| 1350 - 1310 | S=O asymmetric stretch | Methylsulfonyl | Strong | Medium |

| 1160 - 1120 | S=O symmetric stretch | Methylsulfonyl | Strong | Strong |

| 970 - 950 | S-C stretch | Methylsulfonyl | Medium | Medium |

| 800 - 750 | C-S stretch | Methylsulfonyl | Medium | Strong |

This table is interactive. Click on the headers to sort the data.

The N-H stretching vibration of the piperidine amine would appear as a medium-intensity band in the IR spectrum. The aliphatic C-H stretching from the ring and methyl groups would result in strong bands below 3000 cm⁻¹. The most characteristic signals for the methylsulfonyl group are the strong S=O asymmetric and symmetric stretching bands, which are prominent in both IR and Raman spectra.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit a response in chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD).

However, chiral derivatives of this compound can be synthesized, for example, by introducing substituents at the 2, 3, 5, or 6 positions of the piperidine ring, creating one or more chiral centers. For such chiral derivatives, chiroptical spectroscopy would be a powerful tool for stereochemical analysis.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light.

Electronic CD (ECD): This technique probes electronic transitions (typically in the UV-Vis range). For a chiral derivative of this compound, ECD could be used to determine the absolute configuration of the stereocenters by comparing the experimental spectrum to that predicted by quantum chemical calculations.

Vibrational CD (VCD): This technique measures circular dichroism in the infrared region, corresponding to vibrational transitions. VCD is highly sensitive to the molecule's three-dimensional structure and conformation in solution. mdpi.com It can provide detailed information about the preferred conformations of the piperidine ring and its substituents, which is crucial for understanding molecular interactions and biological activity.

The features observed in chiroptical spectra are highly sensitive to the molecule's conformation. mdpi.com Therefore, for any chiral derivative of this compound, a combination of experimental VCD/ECD and computational modeling would be the state-of-the-art approach to unambiguously assign its absolute configuration and understand its conformational landscape in solution.

Mechanistic Investigations and Chemical Reactivity of 4 Methyl 4 Methylsulfonyl Piperidine

Elucidation of Reaction Mechanisms Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring is a key center for reactivity, primarily due to its lone pair of electrons.

Nucleophilic Reactivity and Amine Basicities

The nitrogen atom of 4-methyl-4-(methylsulfonyl)piperidine is expected to exhibit nucleophilic properties, readily participating in reactions with electrophiles. The basicity of the piperidine nitrogen is a crucial factor influencing its nucleophilicity. The pKa value of the conjugate acid of piperidine is approximately 11.2, indicating it is a relatively strong base. However, the presence of the electron-withdrawing methylsulfonyl group at the C4 position in this compound is anticipated to reduce the electron density on the nitrogen atom through an inductive effect. This would result in a lower pKa value compared to piperidine, rendering it a weaker base, yet it would still be sufficiently basic to react with a variety of acids.

The nucleophilicity of amines is a kinetic parameter that is related to, but distinct from, basicity. While the methylsulfonyl group diminishes basicity, the nitrogen atom remains a potent nucleophile, capable of attacking electron-deficient centers.

Alkylation and Acylation Reactions

The nucleophilic nature of the piperidine nitrogen allows it to undergo both alkylation and acylation reactions.

Alkylation: In the presence of alkyl halides or other alkylating agents, the nitrogen atom can be alkylated to form quaternary ammonium (B1175870) salts. The reaction proceeds via a standard SN2 mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkylating agent.

Acylation: Similarly, acylation reactions with acyl chlorides or anhydrides will readily occur at the nitrogen center to form the corresponding N-acylpiperidine derivative. This reaction is typically fast and irreversible, driven by the formation of a stable amide bond.

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group that significantly influences the reactivity of the piperidine ring.

Sulfone as a Leaving Group in Substitution Reactions

While the sulfone group is generally considered a poor leaving group in SN2 reactions, under specific conditions, it can be induced to depart. For instance, in certain intramolecular cyclization reactions or when a particularly strong nucleophile is used in conjunction with high temperatures, the methylsulfonyl group might be displaced. However, such reactions are not common for simple alkyl sulfones.

Role in Proton Abstraction and Anion Chemistry

The powerful electron-withdrawing nature of the methylsulfonyl group significantly acidifies the protons on the adjacent carbon atoms (the C3 and C5 positions of the piperidine ring). This increased acidity makes these protons susceptible to abstraction by a strong base, leading to the formation of a carbanion. The resulting anion is stabilized by the adjacent sulfone group through resonance and inductive effects. This carbanion can then act as a nucleophile in subsequent reactions, allowing for further functionalization of the piperidine ring at the C3 or C5 position.

Stereochemical Outcomes of Reactions

The stereochemistry of reactions involving this compound will be influenced by the nature of the reactants and the reaction mechanism. For reactions occurring at the nitrogen atom, such as alkylation and acylation, the stereocenter at C4 is not directly involved, and thus the reaction would proceed with retention of configuration at this center.

However, for reactions involving the formation of a carbanion at C3 or C5, the stereochemical outcome is less predictable. If a chiral base is used for proton abstraction, it may be possible to achieve some degree of stereoselectivity in the subsequent reaction of the carbanion. The approach of the electrophile to the planar carbanion intermediate will determine the stereochemistry of the final product, and this can be influenced by steric hindrance from the substituents on the piperidine ring.

Regioselectivity and Chemoselectivity in Multi-functionalized Systems

The reactivity of multi-functionalized molecular systems is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Within this context, the regioselectivity and chemoselectivity of reactions involving substituted piperidine scaffolds are of significant interest due to the prevalence of the piperidine motif in pharmaceuticals and natural products. The specific case of this compound presents a unique substitution pattern at the C4 position, which is anticipated to exert a profound influence on the outcomes of chemical transformations. The geminal arrangement of a methyl group and a methylsulfonyl group at a quaternary carbon center introduces distinct steric and electronic factors that can dictate the course of reactions at different sites within a multi-functionalized molecule.

The methyl group, being an electron-donating and sterically demanding substituent, can influence the conformational preference of the piperidine ring and sterically hinder approaches of reagents to nearby functional groups. In contrast, the methylsulfonyl group is a strong electron-withdrawing group, which can significantly alter the electron density of the piperidine ring and adjacent atoms, thereby modulating their reactivity. The interplay of these opposing effects is crucial in determining the regioselectivity and chemoselectivity of reactions.

For instance, in reactions involving nucleophilic attack on an electrophilic center elsewhere in a molecule containing the this compound moiety, the piperidine nitrogen's nucleophilicity would be influenced by the electronic effects of the C4 substituents. The electron-withdrawing nature of the methylsulfonyl group is expected to decrease the basicity and nucleophilicity of the piperidine nitrogen. This modulation of reactivity can be harnessed to achieve chemoselectivity in the presence of other nucleophilic sites within the molecule.

Furthermore, the steric bulk imposed by the gem-disubstituted C4 position can direct incoming reagents to less hindered positions of the molecule, thereby controlling regioselectivity. For example, in reactions involving functionalization of the piperidine ring itself, such as C-H activation or electrophilic addition to a double bond within a substituent, the 4,4-disubstitution would likely direct the transformation to more accessible positions.

While specific experimental data on the regioselectivity and chemoselectivity of this compound in multi-functionalized systems is not extensively documented in publicly available literature, the principles of physical organic chemistry allow for predictions of its behavior. The following tables outline hypothetical reaction scenarios to illustrate the potential regioselective and chemoselective outcomes based on the known effects of the methyl and methylsulfonyl groups.

Table 1: Hypothetical Regioselective Reactions in a Multi-functionalized System Containing this compound

| Reaction Type | Substrate with Multiple Reactive Sites | Expected Major Product | Rationale for Regioselectivity |

| N-Alkylation | This compound with a dihaloalkane (e.g., 1-bromo-3-chloropropane) | N-(3-chloropropyl)-4-methyl-4-(methylsulfonyl)piperidine | The piperidine nitrogen is the most nucleophilic site for the initial substitution on the more reactive alkyl bromide. |

| Electrophilic Aromatic Substitution | A derivative with a pendant phenyl group | Substitution at the para position of the phenyl ring | The piperidine moiety, despite the sulfone, is likely an ortho, para-director, with sterics favoring the para product. |

| C-H Functionalization | A derivative with accessible C-H bonds at C2, C3, C5, and C6 | Functionalization at C3/C5 positions | The C2/C6 positions are sterically more hindered by the axial protons and potentially by the C4 substituents' influence on ring conformation. |

Table 2: Hypothetical Chemoselective Reactions in a Multi-functionalized System Containing this compound

| Reaction Type | Substrate with Multiple Functional Groups | Expected Selective Reaction | Rationale for Chemoselectivity |

| Reduction | A derivative with a ketone and an ester group | Reduction of the ketone to a secondary alcohol | Ketones are generally more reactive towards hydride reducing agents (e.g., NaBH4) than esters. |

| Oxidation | A derivative with a primary alcohol and a secondary alcohol | Oxidation of the primary alcohol to an aldehyde | Selective oxidation of primary alcohols can be achieved with specific reagents (e.g., PCC, DMP) over secondary alcohols. |

| Nucleophilic Acyl Substitution | A derivative with a primary amine and the piperidine nitrogen | Acylation of the primary amine | The primary amine is generally more nucleophilic and less sterically hindered than the secondary piperidine nitrogen, especially with the C4-disubstitution. |

It is important to emphasize that these are predicted outcomes based on established chemical principles. Detailed mechanistic investigations and experimental studies are necessary to fully elucidate the intricate details of regioselectivity and chemoselectivity in reactions of multi-functionalized systems incorporating the this compound scaffold.

Computational and Theoretical Chemistry Studies of 4 Methyl 4 Methylsulfonyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of a molecule.

The three-dimensional structure of 4-Methyl-4-(methylsulfonyl)piperidine is crucial for its properties and interactions. Geometry optimization calculations are performed to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For piperidine (B6355638) derivatives, the chair conformation is typically the most stable.

Due to the substitution pattern at the C4 position, two primary chair conformers are of interest: one with the methyl group in the axial position and the methylsulfonyl group in the equatorial position, and the other with the methyl group equatorial and the methylsulfonyl group axial. Theoretical calculations using methods like B3LYP with a 6-31G(d) basis set can be employed to determine the optimized geometries and relative energies of these conformers. researchgate.net The piperidine ring is expected to adopt a chair conformation. researchgate.net The relative stability of the two conformers is determined by steric and electronic factors. A conformational energy landscape can be mapped by systematically rotating the bonds associated with the methylsulfonyl group to identify all local energy minima.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Axial-Methyl / Equatorial-SO2Me | DFT/B3LYP/6-31G(d) | 0.00 (Reference) |

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted piperidines.

Computational methods can accurately predict spectroscopic data, which is invaluable for experimental characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations would be performed on the optimized geometry of the most stable conformer. The predicted shifts can be compared to experimental data to confirm the structure. Theoretical calculations have been shown to be a useful tool in the assignment of NMR signals for piperidine derivatives. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2, C6 | ~45-50 |

| C3, C5 | ~25-30 |

| C4 | ~60-65 |

| 4-CH₃ | ~20-25 |

Note: The data in this table is hypothetical and intended to be representative of values obtained from such calculations.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT helps in the interpretation of infrared (IR) and Raman spectra. researchgate.net The predicted frequencies correspond to specific molecular vibrations, such as C-H stretching, C-N stretching, and the characteristic symmetric and asymmetric stretches of the sulfonyl (SO₂) group. These calculations can confirm the presence of key functional groups within the molecule. mdpi.com

Understanding the electronic structure is key to predicting a molecule's reactivity.

Frontier Molecular Orbitals (FMO): Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com For this compound, the HOMO is likely to be localized on the piperidine nitrogen atom, specifically its lone pair of electrons. The LUMO is expected to be distributed around the electron-withdrawing methylsulfonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Charge Distribution: Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information highlights the polar nature of the molecule, with the oxygen atoms of the sulfonyl group and the nitrogen atom of the piperidine ring being regions of high negative charge, while the sulfur atom and adjacent carbons will be more electropositive. This charge distribution is critical for understanding intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Fluxionality

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound in solution over time. MD simulations track the movements of atoms by solving Newton's equations of motion, providing insight into the flexibility of the piperidine ring and the rotational freedom of the methyl and methylsulfonyl substituents. mdpi.com These simulations can reveal the timescales and pathways of conformational interconversions, such as ring-flipping, and how these dynamics are influenced by the solvent environment.

Retrosynthetic Analysis and Computer-Aided Synthesis Planning

Computer-Aided Synthesis Planning (CASP) tools can propose viable synthetic routes to a target molecule. nih.gov For this compound, a retrosynthetic analysis would logically disconnect the molecule at key bonds. A primary disconnection would be the C-S bond, suggesting a precursor such as a 4-methyl-4-lithiated piperidine derivative and a methylsulfonylating agent (e.g., methanesulfonyl chloride). Another approach could involve the construction of the piperidine ring itself, with the C4-substituents already in place on a precursor molecule. These programs utilize large databases of chemical reactions to suggest potential synthetic pathways, helping chemists to design efficient and practical syntheses. digitellinc.com

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can be used to model the mechanism of potential reactions involving this compound. For instance, if the piperidine nitrogen acts as a nucleophile in an alkylation reaction, computational methods can be used to map the reaction pathway. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy (the activation energy). By comparing the activation energies of different possible reaction pathways, the most likely mechanism and product can be predicted. This level of detailed mechanistic insight is crucial for understanding and optimizing chemical reactions.

Analytical Methodologies for Isolation, Purification, and Purity Assessment of 4 Methyl 4 Methylsulfonyl Piperidine

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 4-Methyl-4-(methylsulfonyl)piperidine due to its high resolution and versatility. However, the compound's specific chemical properties, namely its polarity and lack of a strong ultraviolet (UV) chromophore, present unique challenges that necessitate careful method development.

The development of a robust HPLC method for the quantitative analysis and impurity profiling of this compound centers on achieving adequate retention on the column, good peak shape, and sensitive detection. A key challenge is the compound's high polarity, which can result in poor retention on traditional reversed-phase columns. epa.gov

An established approach involves ion-pair reversed-phase chromatography. This technique introduces an ion-pairing agent into the mobile phase, which forms a neutral, hydrophobic complex with the ionized analyte, thereby increasing its retention on a nonpolar stationary phase. epa.gov Method validation is crucial and typically evaluates parameters such as specificity, linearity, precision, and accuracy to ensure the method is suitable for its intended purpose, such as routine quality control analysis. epa.govnih.gov

The choice of stationary and mobile phases is critical for the successful separation of this compound.

Stationary Phase Selection:

Reversed-Phase Columns (C18, C8): C18 (octadecylsilyl) columns are the most common starting point in reversed-phase HPLC. labtech.tn For a polar and basic compound like this compound, a standard C18 column often provides insufficient retention, with the compound eluting at or near the void volume. epa.govresearchgate.net To overcome this, ion-pairing agents are used. Alternatively, specialized C18 columns with low silanol (B1196071) activity can be employed to minimize peak tailing associated with basic analytes. sielc.com

Polar-Embedded and Polar-Endcapped Columns: These columns offer alternative selectivity and may provide better retention and peak shape for polar compounds without the need for ion-pairing agents.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for highly polar compounds that are poorly retained in reversed-phase mode. researchgate.net In HILIC, a polar stationary phase (like silica (B1680970) or a bonded polar phase) is used with a mobile phase rich in a nonpolar organic solvent (typically acetonitrile) with a small amount of aqueous solvent. waters.com

Mobile Phase Optimization:

Solvent Composition: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. phenomenex.com Adjusting the ratio of these solvents controls the retention time of the analyte.

pH Control: The pH of the mobile phase is a critical parameter when analyzing ionizable compounds. The piperidine (B6355638) ring in this compound is basic and will be protonated at acidic pH. Controlling the pH with buffers or additives like trifluoroacetic acid (TFA) or formic acid can ensure consistent ionization and improve peak shape. researchgate.netnih.gov

Ion-Pairing Agents: For reversed-phase analysis, agents such as heptafluorobutyric acid (HFBA) can be added to the mobile phase. HFBA pairs with the protonated piperidine, forming a neutral ion pair that exhibits stronger retention on a C18 column. epa.gov

Table 1: Example HPLC Conditions for Analysis of (Methylsulfonyl)piperidine Analogs

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Atlantis C18 (150 x 4.6 mm, 3.5 µm) | Inertsil C18 (250 x 4.6 mm) |

| Mobile Phase | 0.1% HFBA in Water:Acetonitrile (90:10, v/v) | 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) (32:68, v/v) |

| Mode | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 40°C | 30°C |

| Detector | Charged Aerosol Detector (CAD) | UV/Vis (following derivatization) |

| Reference | epa.gov | nih.gov |

The molecular structure of this compound lacks a suitable chromophore, rendering it difficult to detect using standard UV/Vis detectors at typical wavelengths (e.g., 254 nm). epa.gov This necessitates the use of universal detectors or derivatization strategies.

Charged Aerosol Detection (CAD): CAD is a powerful and nearly universal detection technique ideal for non-volatile analytes that lack a UV chromophore. wikipedia.orgwiley.com The detector nebulizes the column eluent, evaporates the mobile phase to leave analyte particles, charges these particles using a corona discharge, and then measures the aggregate charge with an electrometer. wikipedia.org The response is largely independent of the chemical structure of the analyte, making it highly suitable for quantitative analysis and purity assessment of compounds like this compound. epa.govresearchgate.net

UV/Vis Detection with Derivatization: To enable detection by a more common UV/Vis detector, a pre-column derivatization strategy can be employed. This involves reacting the piperidine moiety with a reagent that attaches a chromophoric tag to the molecule. For example, piperidines can be derivatized with 4-toluenesulfonyl chloride, which introduces a strongly UV-absorbing group, allowing for sensitive detection. nih.gov Other reagents, such as benzoyl chloride, have also been used for the derivatization of aminopiperidines for HPLC analysis. google.com

When larger quantities of high-purity this compound are required for research or as a reference standard, analytical HPLC methods can be scaled up to a preparative level. The goal of preparative HPLC is to isolate and collect the compound of interest rather than simply to quantify it.

The transition from analytical to preparative scale involves:

Larger Column Dimensions: Columns with larger internal diameters and longer lengths are used to accommodate higher sample loads.

Increased Flow Rates: The mobile phase flow rate is increased proportionally to the column size to maintain separation efficiency.

Higher Sample Concentration and Volume: Significantly larger amounts of the crude material are injected onto the column.

Reversed-phase methods are generally scalable, and a method developed for analytical purposes can serve as the foundation for a preparative separation protocol. sielc.com

Gas Chromatography (GC) and Derivatization Strategies for Volatile Analogs

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC is challenging due to its high polarity, imparted by both the sulfonyl group and the secondary amine in the piperidine ring. These features can lead to low volatility and undesirable interactions with the GC column, resulting in poor peak shape and low sensitivity. oup.com

To overcome these limitations, derivatization is typically a required strategy. The process involves chemically modifying the analyte to create a less polar, more volatile, and more thermally stable analog suitable for GC analysis. nih.gov

Common derivatization strategies for compounds containing amine groups include:

Acylation: Reagents like pentafluorobenzoyl chloride react with the N-H group of the piperidine ring to form a stable amide. oup.com Other acylating agents include trifluoroacetic anhydride (B1165640) (TFAA) and N-methyl-bis(trifluoroacetamide) (MBTFA). chromforum.org

Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)acetamide (BSA), replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, which decreases the polarity and increases the volatility of the molecule. nih.gov

Once derivatized, the compound can be analyzed using a standard GC system, often equipped with a Flame Ionization Detector (FID) or a mass spectrometer (MS). researchgate.netinnovareacademics.in The choice of a capillary column, such as one coated with dimethylpolysiloxane, is common for this type of analysis. researchgate.net While direct GC analysis is difficult for the parent compound, this technique may be suitable for identifying more volatile, nonpolar impurities or analogs that could be present in a sample.

Table 2: Potential Derivatization Strategies for GC Analysis of Piperidines

| Derivatization Class | Reagent Example | Target Functional Group | Resulting Derivative | Reference |

| Acylation | Pentafluorobenzoyl chloride (PFBCI) | Secondary Amine (N-H) | N-pentafluorobenzoyl amide | oup.com |

| Acylation | N-methyl-bis(trifluoroacetamide) (MBTFA) | Primary/Secondary Amines | N-trifluoroacetyl amide | chromforum.org |

| Silylation | N,O-bis(trimethylsilyl)acetamide (BSA) | Active Hydrogens (-NH, -OH) | N-trimethylsilyl (TMS) derivative | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative monitoring of chemical reactions and for screening purposes. libretexts.org It is an invaluable tool during the synthesis of this compound to determine reaction completion. rsc.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica gel. rsc.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent), often a mixture like hexanes and ethyl acetate. The eluent travels up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase (eluent). libretexts.org

To monitor a reaction, three lanes are typically spotted:

Starting Material: A pure sample of the limiting reactant.

Reaction Mixture: An aliquot taken directly from the reaction.

Co-spot: A single spot containing both the starting material and the reaction mixture. libretexts.org

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. youtube.com

A significant challenge in the TLC analysis of this compound is visualization, as the compound does not absorb UV light. Therefore, after development, the plate must be treated with a chemical stain to visualize the spots. Common stains for this purpose include potassium permanganate (KMnO₄) or an iodine chamber, which react with organic compounds to produce colored spots. nih.govresearchgate.net

Advanced Synthetic Applications and Derivatization Potential of 4 Methyl 4 Methylsulfonyl Piperidine

Utilization as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

While direct literature on the synthesis of 4-Methyl-4-(methylsulfonyl)piperidine is not abundant, a plausible synthetic route can be envisioned starting from commercially available N-protected 4-piperidones. A key step would involve the addition of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, to the ketone to generate the corresponding tertiary alcohol, N-Boc-4-hydroxy-4-methylpiperidine chemicalbook.com. Subsequent conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with a methylsulfinate salt, or a more complex multi-step oxidation sequence starting from a methyl sulfide, would furnish the target compound.

The true synthetic utility of this compound lies in the reactivity of the functional groups it possesses. The methylsulfonyl group is a strong electron-withdrawing group, which can activate the adjacent methylene protons of the piperidine (B6355638) ring for deprotonation and subsequent alkylation or condensation reactions. This allows for the introduction of a wide range of substituents at the C-3 and C-5 positions of the piperidine ring, making it a valuable intermediate for creating complex molecular scaffolds.

Furthermore, the piperidine nitrogen can be readily functionalized through N-alkylation, N-acylation, or reductive amination, providing another handle for diversification. The combination of reactivity at both the carbon and nitrogen atoms of the piperidine ring makes this compound a powerful tool for the assembly of intricate molecular architectures.

Construction of Chemically Diverse Analog Libraries through Functional Group Interconversions

The generation of analog libraries is a cornerstone of modern drug discovery. This compound serves as an excellent starting point for the construction of such libraries due to the array of possible functional group interconversions.

One key transformation is the manipulation of the methylsulfonyl group. Reduction of the sulfone can yield the corresponding sulfide, which can be further functionalized. Alternatively, the sulfone moiety can participate in reactions such as the Julia-Kocienski olefination. Although this reaction is typically performed on a sulfone adjacent to an sp2 center, modifications of this reaction could potentially be adapted to create exocyclic double bonds on the piperidine ring, starting from a related piperidin-4-one precursor alfa-chemistry.comorganicreactions.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org.

The piperidine ring itself can undergo a variety of transformations. For instance, ring-opening reactions can provide access to acyclic amino alcohols or diamines with defined stereochemistry. Conversely, intramolecular cyclization reactions starting from a suitably functionalized this compound derivative could lead to the formation of bicyclic or spirocyclic systems. The synthesis of spirocyclic piperidines is an area of growing interest in medicinal chemistry, and methods starting from 4-substituted piperidones are well-established nih.gov.

The following table summarizes potential functional group interconversions for generating analog libraries from this compound and its precursors:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Potential for Diversification |

| Ketone (on precursor) | Methylmagnesium bromide | Tertiary Alcohol | Conversion to sulfone, elimination to alkene |

| Methylsulfonyl | Strong reducing agents (e.g., LiAlH4) | Methylsulfide | Alkylation, oxidation to sulfoxide (B87167) |

| Piperidine N-H | Alkyl halides, acyl chlorides, aldehydes/ketones + reducing agent | N-Alkyl, N-Acyl, N-Substituted amines | Introduction of various side chains |

| Methylene (alpha to sulfone) | Strong base (e.g., n-BuLi), then electrophile | Alkylated piperidine | Introduction of diverse substituents |

Integration into Novel Heterocyclic Architectures

The construction of novel heterocyclic systems is a constant endeavor in the quest for new bioactive molecules. This compound can be a valuable partner in the synthesis of fused heterocyclic architectures. The inherent functionality of the piperidine ring, combined with the activating nature of the methylsulfonyl group, provides multiple avenues for cyclization reactions.

For example, the methylene groups adjacent to the sulfone can be functionalized with a group that can then undergo a condensation reaction with a substituent on the piperidine nitrogen, leading to the formation of a fused bicyclic system. Furthermore, the piperidine ring can be a building block in multicomponent reactions to generate complex heterocyclic scaffolds.

Literature on the synthesis of fused pyrimidines and thiazoles often involves piperidine as a catalyst or a reactant mdpi.comresearchgate.netnih.govresearchgate.netderpharmachemica.comnih.govnih.govresearchgate.net. It is conceivable that this compound could be incorporated into similar reaction schemes to produce novel fused heterocycles with the 4,4-disubstituted piperidine moiety as a key structural feature.

Potential strategies for integrating this compound into novel heterocyclic architectures include:

Annulation reactions: Condensation of a functionalized piperidine derivative with a bifunctional reagent to form a new fused ring.

Intramolecular cyclizations: Cyclization of a piperidine derivative bearing two reactive functional groups to form a bicyclic system.

Multicomponent reactions: One-pot reactions involving the piperidine, an aldehyde, and a third component to generate complex heterocyclic products.

Development of Chemical Probes for Receptor Mapping and Mechanistic Chemical Biology Studies

Chemical probes are essential tools for elucidating the function of biological macromolecules and for mapping receptor binding sites. The design of such probes often involves the incorporation of a reactive functional group (a "warhead") onto a scaffold that provides binding affinity and selectivity. The this compound scaffold could be a valuable platform for the design of chemical probes.

The methylsulfonyl group itself is generally considered chemically inert in a biological context. However, it can be replaced by or elaborated into a reactive moiety. For instance, a sulfonyl fluoride group can act as a covalent warhead, reacting with nucleophilic residues such as serine, threonine, tyrosine, and lysine in a protein binding pocket nih.govrsc.orgnih.govmdpi.comacs.org. The synthesis of such a probe would involve the conversion of the methylsulfonyl group to a sulfonyl chloride, followed by fluoride displacement.

The design of a chemical probe based on this compound would involve several key considerations:

Scaffold Recognition: The piperidine core, with its specific substitution pattern, would be designed to bind to the target receptor of interest. The methyl group and the sulfonyl-derived warhead would occupy specific pockets within the binding site.

Warhead Reactivity: The choice of the reactive group (e.g., sulfonyl fluoride) would be tailored to the target nucleophile in the receptor.

Linker Chemistry: A linker could be introduced, for example, on the piperidine nitrogen, to attach a reporter tag (e.g., a fluorophore or a biotin moiety) for visualization or pull-down experiments.

The following table outlines a conceptual design for a chemical probe derived from this compound:

| Component | Function | Chemical Moiety |

| Scaffold | Provides binding affinity and selectivity | 4-Methylpiperidine core |

| Warhead | Forms a covalent bond with the target | Sulfonyl fluoride |

| Linker | Connects the scaffold to a reporter tag | Alkyl or polyethylene glycol chain on the nitrogen |

| Reporter Tag | Enables detection and analysis | Fluorophore, biotin, or alkyne/azide for click chemistry |

Q & A

Q. What are the standard synthetic protocols for 4-methyl-4-(methylsulfonyl)piperidine, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via sulfonylation of a piperidine precursor using methylsulfonyl chloride under alkaline conditions (e.g., triethylamine as a base). Key steps include:

- Reaction Setup : Mixing 4-methylpiperidine with methylsulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to control exothermicity .

- Purification : Crude product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the sulfonylated product .

- Validation : Confirm purity using HPLC (C18 column, methanol/water mobile phase) and NMR (characteristic peaks: δ 2.8–3.1 ppm for sulfonyl group, δ 1.4–1.6 ppm for piperidine methyl) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Structural validation involves:

- Spectroscopic Analysis :

- Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity (>98% by area normalization) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (compound may cause respiratory irritation) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound be resolved?

Methodological Answer: Contradictions in yields (e.g., 60–85% reported in similar conditions) arise from variables like:

- Catalyst/base selection : Triethylamine vs. DBU (diazabicycloundecene) may alter reaction kinetics .

- Temperature Control : Exothermic reactions require precise cooling (0°C vs. room temperature) to minimize side products .

Resolution Strategy :

Perform Design of Experiments (DoE) to optimize parameters (e.g., solvent polarity, stoichiometry). Use LC-MS to track side reactions (e.g., over-sulfonylation) .

Q. What advanced techniques differentiate this compound from structurally similar analogs?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (calc. for C₇H₁₅NO₂S: 177.0824) to distinguish from methylsulfonyl-piperazine derivatives .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if chiral centers exist) .

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to verify substituent positions .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding affinity with target receptors (e.g., enzymes in neurological pathways) .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with observed bioactivity (e.g., IC₅₀ values) .

- MD Simulations : Assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation, pH) .

Q. What strategies mitigate stability issues of this compound in aqueous media?

Methodological Answer:

- pH Optimization : Maintain pH 6–7 to avoid hydrolysis of the sulfonyl group .

- Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (e.g., argon) .

- Stability-Indicating Assays : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Q. How are structure-activity relationships (SAR) explored for sulfonylated piperidines in drug discovery?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., methyl → ethyl, sulfonyl → sulfonamide) and assess bioactivity shifts .

- In Vitro Screening : Test analogs against target assays (e.g., enzyme inhibition, receptor binding) using dose-response curves .

- Metabolic Stability : Use hepatic microsome models (human/rat) to evaluate CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.